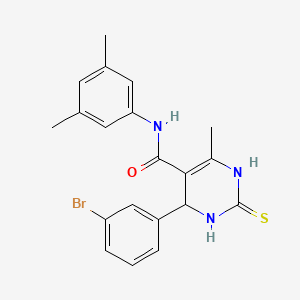![molecular formula C22H23N3O5 B2616610 N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide CAS No. 899739-89-0](/img/structure/B2616610.png)
N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide, commonly known as BTTP, is a pyridazine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of BTTP involves the inhibition of various enzymes and proteins, including cyclin-dependent kinases, histone deacetylases, and heat shock proteins. BTTP also induces apoptosis and cell cycle arrest by activating the p53 pathway. In addition, BTTP has been shown to modulate the activity of neurotransmitters, such as dopamine and acetylcholine, in the brain.
Biochemical and Physiological Effects
BTTP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter activity, and the induction of apoptosis and cell cycle arrest. In addition, BTTP has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One advantage of using BTTP in lab experiments is its relatively low toxicity compared to other compounds. However, BTTP has limited solubility in aqueous solutions, which may limit its use in certain experiments. In addition, BTTP may have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of BTTP. One direction is the development of more efficient synthesis methods to increase the yield of BTTP. Another direction is the investigation of the potential therapeutic effects of BTTP in various diseases, including cancer and neurodegenerative diseases. Furthermore, the identification of the specific targets of BTTP and the elucidation of its mechanism of action may provide insights into the development of new drugs.
合成法
BTTP can be synthesized using different methods, including the reaction of 3,4,5-trimethoxybenzaldehyde, ethyl acetoacetate, and hydrazine hydrate in the presence of acetic acid, followed by the reaction with benzyl bromide in the presence of potassium carbonate. Another method involves the reaction of 3,4,5-trimethoxybenzaldehyde, ethyl acetoacetate, and hydrazine hydrate in the presence of acetic acid, followed by the reaction with benzyl chloride in the presence of potassium carbonate. The yield of BTTP using these methods ranges from 50% to 75%.
科学的研究の応用
BTTP has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, BTTP has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, BTTP has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In drug development, BTTP has been studied as a potential lead compound for the development of new drugs.
特性
IUPAC Name |
N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-28-18-11-16(12-19(29-2)22(18)30-3)17-9-10-21(27)25(24-17)14-20(26)23-13-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLWGDWPVBIALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2616527.png)
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2616529.png)
![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B2616531.png)

![4-(Dimethylamino)-1-{[4-(dimethylamino)pyridin-1-ium-1-yl]methyl}pyridin-1-ium diiodide](/img/structure/B2616533.png)


![(2Z)-N-phenyl-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2616538.png)



![3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2616546.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2616549.png)
